Ciraparantag
Overview
Description
Ciraparantag is an anticoagulant reversal agent designed to counteract the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and low molecular weight heparin (LMWH). It is a small molecule that binds non-covalently to anticoagulants, allowing for the reversal of their effects in cases such as major bleeding, urgent surgeries, or anticoagulant overdose["].
Synthesis Analysis
The synthesis of ciraparantag is not detailed in the provided papers. However, it is mentioned that ciraparantag is a small molecule, which implies that it is likely synthesized through standard organic synthesis techniques involving the formation of its molecular structure through a series of chemical reactions["].
Molecular Structure Analysis
While the exact molecular structure of ciraparantag is not described in the provided papers, its ability to bind to anticoagulants through charge-charge interactions suggests that it possesses functional groups capable of forming ionic or hydrogen bonds with its targets["].
Chemical Reactions Analysis
Ciraparantag interacts with anticoagulants such as unfractionated heparin, LMWH, and DOACs through non-covalent bonds. It is specifically designed to bind to these anticoagulants, reversing their effects by neutralizing their anticoagulant properties["].
Physical and Chemical Properties Analysis
Ciraparantag reaches its maximum concentration within minutes following intravenous administration and has a half-life of approximately 12 to 19 minutes. It is primarily metabolized by serum peptidases into two inactive metabolites and is almost entirely excreted in the urine. Dynamic light scattering methodology has been used to demonstrate ciraparantag's binding to heparins and DOACs, and its lack of binding to a variety of proteins, including coagulation factors["].
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of ciraparantag. In one study, ciraparantag was shown to safely and completely reverse the anticoagulant effects of edoxaban in healthy subjects. The reversal was rapid, occurring within 10-30 minutes, and was sustained for at least 24 hours. The study reported minor, non-dose limiting adverse events such as periorbital and facial flushing["].
Another study demonstrated that ciraparantag could reverse the anticoagulant effects of LMWH in healthy volunteers. Complete reversal was observed with a single dose ranging from 100mg to 300mg, with only transient, minor side effects reported["].
Ciraparantag was also effective in reversing the anticoagulation induced by apixaban and rivaroxaban in healthy elderly subjects. The reversal was dose-related, and adverse events were mild and transient["].
In all studies, ciraparantag was well tolerated, with the most common side effects being mild sensations of warmth or flushing during or soon after infusion. No procoagulant signals were detected in any of the clinical trials to date["].
Ciraparantag is a promising anticoagulant reversal agent that has demonstrated efficacy in reversing the effects of various anticoagulants in clinical trials. Its rapid onset and sustained reversal, combined with a favorable safety profile, make it a potential candidate for managing anticoagulation in emergency situations. Further research and development are likely ongoing to fully establish its clinical utility and to obtain regulatory approval for its use in medical practice.
Scientific Research Applications
Action and Binding: Ciraparantag is a small synthetic water-soluble molecule designed to bind noncovalently to anticoagulants like heparin, low-molecular-weight heparin, and direct oral anticoagulants (Ciraparantag). It directly binds to Ciraparantag and to enoxaparin through non-covalent hydrogen bonds and charge-charge interactions. This binding does not extend to a variety of proteins, including coagulation factors and commonly used drugs[“].
Pharmacokinetics: Studies on human volunteer subjects receiving 15 to 300 mg of ciraparantag demonstrated dose-proportional pharmacokinetics. Maximum serum concentrations of ciraparantag are achieved within 5 to 9 minutes after administration, and it has a half-life of 12 to 19 minutes. The drug is primarily hydrolyzed by serum peptidases into inactive metabolites and is excreted via the kidneys[“].
Clinical Trials and Efficacy: Ciraparantag has been investigated in various clinical trials. Phase 1 and 2 trials showed that it is an effective antidote for both heparins and Ciraparantag with a very fast onset of action. In animal models of bleeding, ciraparantag significantly reduced blood loss. It was also well tolerated without any significant side effects in these studies. In a randomized double-blind trial with human volunteers, ciraparantag rapidly corrected prolonged whole blood clotting time and its effect lasted for up to 24 hours[“][“][“].
Potential as a Reversal Agent: Ciraparantag shows potential as a useful DOAC reversal agent. Its ability to reduce blood loss in animal models where a variety of anticoagulants were used, and its favorable pharmacokinetic and pharmacodynamic characteristics, make it a promising candidate for this purpose[“][“].
Mechanism Of Action
Binding Characteristics and Interaction with Anticoagulants:Ciraparantag operates primarily through its unique binding characteristics. It is a small synthetic water-soluble molecule specifically designed to noncovalently bind by charge-charge interactions to anticoagulants such as unfractionated heparin and low-molecular-weight heparin. Its interaction is similar to that with direct oral anticoagulants (Ciraparantag). Ciraparantag directly binds to Ciraparantag and enoxaparin through non-covalent hydrogen bonds and charge-charge interactions. This specific binding method is crucial as it removes these anticoagulants from their active sites without binding to other drugs and blood proteins, including coagulation factors[“].
Pharmacological Properties and Efficacy:Ciraparantag's efficacy in reversing the effects of anticoagulants has been demonstrated through various studies. In preclinical experiments, especially those involving in vivo rat models, ciraparantag's ability to reverse the effects of various anticoagulants, such as dabigatran, apixaban, edoxaban, rivaroxaban, unfractionated heparin, and enoxaparin, was a primary focus. These studies highlighted its potency in actual bleeding scenarios rather than just correcting coagulation assay results. It's important to note that ciraparantag is cationic, which influences its binding characteristics to anionic substances found in standard blood collection tubes and activators used in traditional coagulation assays. This unique interaction necessitated the use of whole-blood clotting time (WBCT) as the key clinical pharmacodynamic measurement for ciraparantag's effect, as plasma-based assays were unsuitable due to reagent interference and insensitivity[“].
Biochemical And Physiological Effects
Reversal of Anticoagulant Effects:In biochemical terms, Ciraparantag’s role in reversing the effects of anticoagulants is notable. It has been observed in various preclinical experiments, particularly in in vivo rat models, that Ciraparantag effectively reverses the effects of different anticoagulants. This reversal is not just limited to the correction of coagulation assay results but extends to actual bleeding scenarios, which is a critical outcome measure. The cationic nature of Ciraparantag facilitates its binding to anionic substances found in standard blood collection tubes and activators used in coagulation assays, leading to the utilization of whole-blood clotting time as the key clinical measurement of its effect[“].
Pharmacokinetics and Metabolism:Ciraparantag’s physiological effects are largely seen in its pharmacokinetics and metabolism. After intravenous administration, it reaches maximum concentration within minutes, with a half-life ranging from 12 to 19 minutes. It is primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity. This rapid metabolism and excretion profile play a significant role in its physiological effects, especially in the context of its use as an anticoagulant reversal agent[“][“].
Effect on Blood Loss in Animal Models:Physiologically, Ciraparantag has demonstrated substantial ability to reduce blood loss in animal models where various anticoagulants were used. This effect was observed in scenarios like rat tail transection and liver laceration, where Ciraparantag, administered either before or after the bleeding injury, significantly reduced blood loss. These findings underscore its potential as a DOAC reversal agent in clinical settings[“][“].
Advantages And Limitations For Lab Experiments
Advantage
Specific Binding to Anticoagulants:One of the key advantages of Ciraparantag in laboratory experiments is its specific binding mechanism to anticoagulants. Its ability to noncovalently bind through hydrogen bonds and charge-charge interactions to a range of anticoagulants like unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (Ciraparantag) is crucial. This specificity ensures targeted action against anticoagulants without affecting other drugs and blood proteins, including coagulation factors, which is significant for research purposes[“][“]
Effective Reversal of Anticoagulation:Another significant advantage in laboratory settings is Ciraparantag’s effectiveness in reversing the effects of anticoagulants. This has been observed in various preclinical experiments, especially in in vivo rat models, where Ciraparantag reversed the effects of different anticoagulants in actual bleeding scenarios. This ability is vital in research focused on anticoagulation and its reversal, making Ciraparantag a valuable tool in experimental pharmacology[“].
Limitations
Assay Interference:One of the limitations in laboratory experiments involving Ciraparantag is its interference with standard coagulation assays. Due to its cationic nature, Ciraparantag binds to the anionic substances in standard blood collection tubes and to the activators used in traditional coagulation assays. This interaction leads to reagent interference and insensitivity in plasma-based assays, making it challenging to measure its effect using standard coagulation tests. This necessitates the use of alternative methods like whole-blood clotting time for assessing its impact[“].
Limited Human Data:While Ciraparantag has shown promise in animal models, there is a limitation in terms of comprehensive data from human experiments. Most of the research has been conducted in animal models, and while these studies are indicative, they may not fully represent the drug's behavior in humans. This gap in research necessitates further human studies to fully understand the drug’s pharmacokinetics and pharmacodynamics in the human body[“][“].
Future Directions
Moving forward, further research is essential to establish the efficacy and safety of ciraparantag in patients with severe bleeding or those requiring urgent surgery. Comparative studies against the current standard of care, such as prothrombin complex concentrates (PCCs), are also necessary. This will determine ciraparantag's clinical benefit and cost-effectiveness relative to existing treatments. Additionally, as new anticoagulants like Factor XI inhibitors are being developed, the need for effective reversal agents like ciraparantag will likely increase. Monitoring the frequency of reversal needs and efficacy of such strategies in upcoming clinical trials will be crucial in shaping future reversal protocols if these new anticoagulants are approved for clinical use[“].
properties
IUPAC Name |
(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUUSCYRPOMSO-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045783 | |
Record name | Ciraparantag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ciraparantag | |
CAS RN |
1438492-26-2 | |
Record name | Ciraparantag | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438492-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciraparantag [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438492262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciraparantag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15199 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciraparantag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIRAPARANTAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2R67KV65Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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